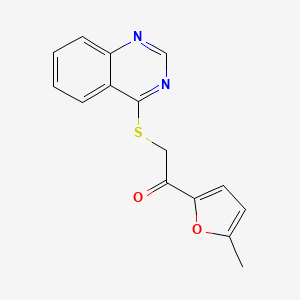![molecular formula C21H25ClN2O3 B4425959 1-(5-chloro-2-methylphenyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4425959.png)
1-(5-chloro-2-methylphenyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine
Overview
Description
1-(5-chloro-2-methylphenyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine, also known as TAK-659, is a small molecule inhibitor that has gained attention in the field of cancer research due to its potential therapeutic benefits. The compound has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer treatments. In
Mechanism of Action
1-(5-chloro-2-methylphenyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine targets specific signaling pathways involved in cancer cell survival, including the B-cell receptor (BCR) signaling pathway and the NF-κB pathway. By inhibiting these pathways, this compound induces apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor growth and proliferation. This compound has also been shown to have immunomodulatory effects, enhancing the activity of immune cells that can help to eliminate cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is metabolized by the liver and excreted primarily in the feces. This compound has been well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. The compound has also been shown to have minimal off-target effects, indicating a high degree of selectivity for its intended targets.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(5-chloro-2-methylphenyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine for lab experiments is its specificity for the BCR and NF-κB pathways, which are commonly dysregulated in cancer cells. This makes this compound a valuable tool for studying the mechanisms of cancer cell survival and for developing new cancer treatments. However, one limitation of this compound is that it may not be effective in all types of cancer, as some tumors may have alternative pathways for survival that are not targeted by the compound.
Future Directions
There are several future directions for research on 1-(5-chloro-2-methylphenyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine. One area of interest is the development of combination therapies that include this compound and other drugs that target complementary pathways involved in cancer cell survival. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Additionally, there is ongoing research on the use of this compound in combination with immunotherapies, which may enhance the immune response against cancer cells. Finally, there is potential for the development of this compound analogs with improved pharmacokinetic properties and efficacy.
Scientific Research Applications
1-(5-chloro-2-methylphenyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine has been extensively studied for its potential therapeutic benefits in the treatment of cancer. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer cell survival. This compound has been tested in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors, and has shown promising results in reducing tumor growth and improving survival rates.
properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c1-15-8-9-17(22)14-18(15)23-10-12-24(13-11-23)21(25)16(2)27-20-7-5-4-6-19(20)26-3/h4-9,14,16H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTVTFGPTYUSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-furylmethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4425884.png)


![6-methyl-8-(4-morpholinylsulfonyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B4425916.png)

![2-tert-butylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4425927.png)
![N-{1-[2-(2-chlorophenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B4425937.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B4425943.png)
![N-allyl-N'-(2-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4425945.png)
![(1,3-benzodioxol-5-ylmethyl)(pyridin-3-ylmethyl)[4-(pyrimidin-2-yloxy)benzyl]amine](/img/structure/B4425947.png)
![2,4-dichloro-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B4425951.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4425966.png)
![ethyl {4-[(cyclopropylcarbonyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4425971.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4425974.png)